(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a heterocyclic small molecule featuring a methanone linker connecting two distinct pharmacophores: a 2-methylimidazo[1,2-a]pyridine moiety and a 3-((6-methylpyridazin-3-yl)oxy)piperidine group. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with purines, enabling interactions with enzymes and receptors involved in nucleotide signaling .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-8-9-17(22-21-13)26-15-6-5-10-23(12-15)19(25)18-14(2)20-16-7-3-4-11-24(16)18/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJWKULTLGTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common approach is the multicomponent condensation reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid[{{{CITATION{{{2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). This method allows for the formation of the imidazo[1,2-a]pyridine ring system[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the combination of imidazo[1,2-a]pyridine and pyridazine-oxy-piperidine groups. Key analogs and their distinguishing features include:
Key Observations :
- The imidazo[1,2-a]pyridine core is common in antiparasitic agents (e.g., compounds), while imidazo[1,2-b]pyridazines () are explored in metabolic disorders .
- Substituents like chloro (8p) or trifluoromethyl (74) enhance lipophilicity and target affinity, whereas the pyridazine-oxy-piperidine group in the target compound may improve solubility and conformational stability .
Physicochemical Properties
Comparative data from NMR, MS, and melting points:
Key Observations :
- Higher molecular weight analogs (e.g., 8p) exhibit lower solubility, emphasizing the need for structural optimization in drug design .
Pharmacological Activity
While direct activity data for the target compound are unavailable, inferences from analogs:
Key Observations :
- The imidazo[1,2-a]pyridine core is associated with antiparasitic activity, while pyridazine derivatives (e.g., 74) target metabolic pathways .
- The target compound’s piperidine-pyridazine group may confer dual functionality, enabling engagement with both enzyme active sites and allosteric pockets.
Key Observations :
- The target compound’s synthesis likely involves coupling the imidazo[1,2-a]pyridine carboxylic acid with a pyridazine-oxy-piperidine amine via peptide-like coupling reagents (e.g., HBTU) .
- Challenges include steric hindrance from the 6-methylpyridazine group, which may necessitate elevated temperatures or catalysis .
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